Benzene, propenyl-

Catalog No.
S9100076
CAS No.
M.F
C9H10
M. Wt
118.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, propenyl-

Product Name

Benzene, propenyl-

IUPAC Name

prop-1-enylbenzene

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3

InChI Key

QROGIFZRVHSFLM-UHFFFAOYSA-N

Solubility

Sol in acetone, benzene, ether, ethanol

Canonical SMILES

CC=CC1=CC=CC=C1

Description

Benzene, propenyl- is a natural product found in Actaea simplex with data available.

Benzene, propenyl- (also known as allylbenzene) is an organic compound with the molecular formula C9H10C_9H_{10} and a molecular weight of approximately 118.1757 g/mol. It is characterized by a benzene ring substituted with a propenyl group, specifically at the second position (1-phenyl-2-propene). The compound appears as a colorless liquid with a sweet, floral odor and is commonly used in various chemical syntheses and industrial applications. Its IUPAC name is 2-propenylbenzene, and it has several synonyms, including allylbenzene, 1-phenyl-2-propene, and 3-phenylpropene .

Typical of alkenes and aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The propenyl group can direct electrophiles to the ortho and para positions on the benzene ring.
  • Hydrogenation: The double bond in the propenyl group can be hydrogenated to yield propylbenzene.
  • Polymerization: Under certain conditions, benzene, propenyl- can undergo polymerization to form larger oligomers or polymers.

Thermochemical data indicates that the heat of formation for benzene, propenyl- is approximately 1540±9.2 kJ mol1540\pm 9.2\text{ kJ mol} in gas phase reactions .

Benzene, propenyl- exhibits various biological activities. It has been studied for its potential effects on human health, particularly regarding its metabolism and toxicity. Research indicates that it can be metabolized in the liver to produce reactive metabolites that may have implications for liver function and carcinogenicity .

In animal studies, benzene, propenyl- has shown low acute toxicity but may cause mild liver changes at high doses. The primary metabolic pathways include β-oxidation and o-demethylation, resulting in metabolites such as 4-methoxycinnamyl alcohol and 4-hydroxy-propenylbenzene .

Benzene, propenyl- can be synthesized through several methods:

  • Allylation of Benzene: This method typically involves the reaction of benzene with allyl halides in the presence of a Lewis acid catalyst.
  • Dehydrohalogenation: Starting from allyl halides or alcohols, dehydrohalogenation can yield benzene, propenyl- through elimination reactions.
  • Metathesis Reactions: Olefin metathesis involving propylene and styrene derivatives can also produce benzene, propenyl-.

Each method varies in efficiency and yield depending on the reaction conditions employed.

Benzene, propenyl- is utilized in various applications:

  • Flavoring Agents: It is often used as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: Commonly incorporated into perfumes and scented products.
  • Chemical Intermediate: Serves as a precursor for synthesizing other chemicals such as phenolic compounds and resins.

Additionally, it is used in the production of polymers and as a solvent in organic synthesis.

Studies on benzene, propenyl-'s interactions reveal its potential effects when combined with other compounds. For instance:

  • Metabolic Interactions: Benzene, propenyl- can interact with cytochrome P450 enzymes during its metabolic pathway, affecting its toxicity and efficacy.
  • Synergistic Effects: When combined with certain solvents or other organic compounds, it may enhance or inhibit biological activities.

Research indicates that these interactions are crucial for understanding both its therapeutic potential and safety profile .

Benzene, propenyl- shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
StyreneVinyl-substituted benzeneLacks the alkyl side chain; primarily used in polymer production.
CinnamaldehydeAromatic aldehydeContains an aldehyde functional group; used widely in flavoring.
AnetholeMethoxy-substituted phenolExhibits distinct flavor properties; commonly found in anise oil.
AllylbenzeneStructural isomerSame molecular formula but different structure; serves similar applications.

Benzene, propenyl-'s unique characteristic lies in its combination of an alkene functionality with an aromatic system, making it versatile for both industrial applications and biological interactions.

Physical Description

Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline]

XLogP3

3.2

Exact Mass

118.078250319 g/mol

Monoisotopic Mass

118.078250319 g/mol

Boiling Point

175.5 °C

Heavy Atom Count

9

Density

0.9019 @ 25 °C

Melting Point

-27.3 °C

Vapor Pressure

0.97 [mmHg]

General Manufacturing Information

beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1).

Analytic Laboratory Methods

Volatile components in mussels were isolated by freeze vacuum distillation and over 100 components /including beta-methyl styrene/ were indentified by gas chromatography/mass spectrometry.
Identification of organic compounds produced during combustion of a polymer mixture by capillary gas chromatography and gas chromatography/mass spectrometry.

Dates

Modify: 2023-11-21

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